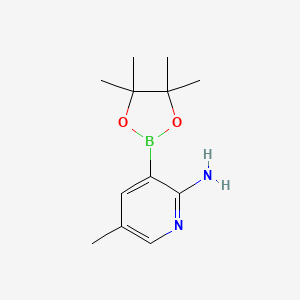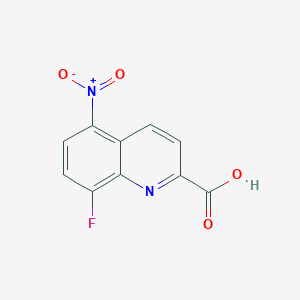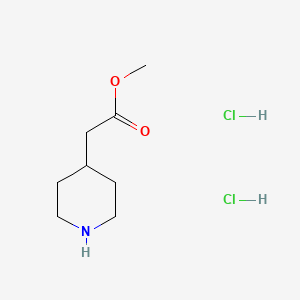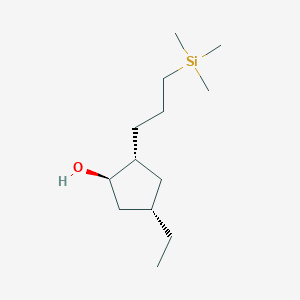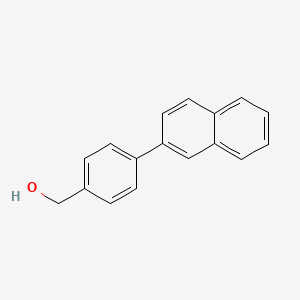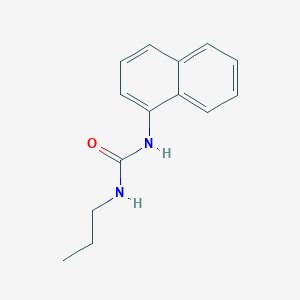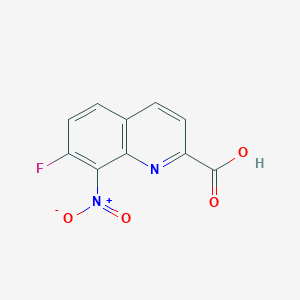
7-Fluoro-8-nitroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-8-nitroquinoline-2-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C10H5FN2O4. This compound is notable for its unique structural features, which include a fluorine atom at the 7th position and a nitro group at the 8th position on the quinoline ring. These modifications impart distinct chemical and biological properties to the compound, making it of interest in various scientific research fields .
Preparation Methods
The synthesis of 7-Fluoro-8-nitroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 7-fluoroquinoline followed by carboxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent carboxylation can be achieved using carbon dioxide under high pressure . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
7-Fluoro-8-nitroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters using reagents like carbodiimides.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, and strong bases or acids for substitution and oxidation reactions. Major products formed from these reactions include amino derivatives, esters, and amides .
Scientific Research Applications
7-Fluoro-8-nitroquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the development of materials with unique optical properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 7-Fluoro-8-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, affecting cellular pathways .
Comparison with Similar Compounds
Similar compounds to 7-Fluoro-8-nitroquinoline-2-carboxylic acid include other fluorinated quinolines such as:
7-Fluoroquinoline: Lacks the nitro and carboxylic acid groups, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Lacks the fluorine and carboxylic acid groups, affecting its biological activity.
Quinoline-2-carboxylic acid: Lacks the fluorine and nitro groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of fluorine, nitro, and carboxylic acid groups, which impart distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H5FN2O4 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
7-fluoro-8-nitroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5FN2O4/c11-6-3-1-5-2-4-7(10(14)15)12-8(5)9(6)13(16)17/h1-4H,(H,14,15) |
InChI Key |
OBFCXQYGCOVAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
